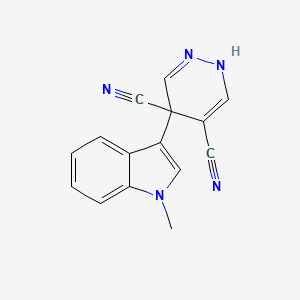
4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their biological and pharmaceutical significance, while pyridazine derivatives are often explored for their potential therapeutic applications. This compound, therefore, represents a unique intersection of these two important chemical classes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-established route for constructing indole rings. This method often uses aryl hydrazines and ketones as starting materials, with methanesulfonic acid as a catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indoline derivatives.
Scientific Research Applications
4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is explored for its potential in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1-Methylindole: A simpler indole derivative used in various chemical syntheses.
Pyridazine derivatives: Compounds like pyridazine-3,6-dicarboxylic acid have similar structural features.
Uniqueness
4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is unique due to its combined indole and pyridazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
919785-65-2 |
|---|---|
Molecular Formula |
C15H11N5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N5/c1-20-8-13(12-4-2-3-5-14(12)20)15(9-17)10-19-18-7-11(15)6-16/h2-5,7-8,10,18H,1H3 |
InChI Key |
PPNUGHFUSJAREY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3(C=NNC=C3C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)
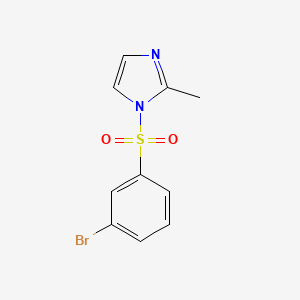
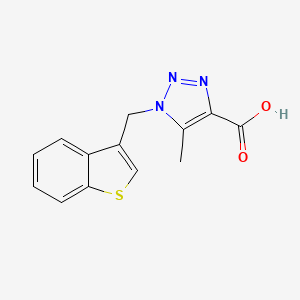
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
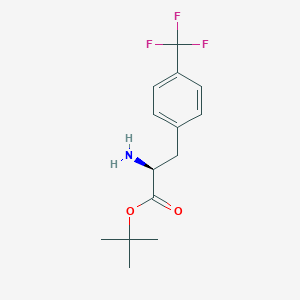
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)
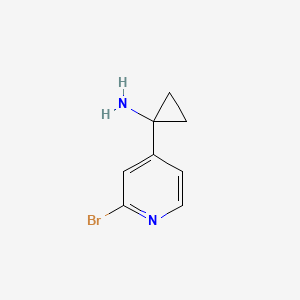

![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
